Cas no 2228146-54-9 (2-azido-2-(2,4-dichlorophenyl)ethan-1-ol)

2-azido-2-(2,4-dichlorophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol
- EN300-1984663
- 2228146-54-9
-
- インチ: 1S/C8H7Cl2N3O/c9-5-1-2-6(7(10)3-5)8(4-14)12-13-11/h1-3,8,14H,4H2
- InChIKey: MBCCRHBKTOWDKM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(CO)N=[N+]=[N-])Cl
計算された属性
- せいみつぶんしりょう: 230.9966172g/mol
- どういたいしつりょう: 230.9966172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 34.6Ų
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1984663-0.05g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 0.05g |
$660.0 | 2023-09-16 | ||
Enamine | EN300-1984663-2.5g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 2.5g |
$1539.0 | 2023-09-16 | ||
Enamine | EN300-1984663-0.1g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 0.1g |
$691.0 | 2023-09-16 | ||
Enamine | EN300-1984663-5g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 5g |
$2277.0 | 2023-09-16 | ||
Enamine | EN300-1984663-10g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 10g |
$3376.0 | 2023-09-16 | ||
Enamine | EN300-1984663-0.5g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 0.5g |
$754.0 | 2023-09-16 | ||
Enamine | EN300-1984663-0.25g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 0.25g |
$723.0 | 2023-09-16 | ||
Enamine | EN300-1984663-1.0g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 1g |
$785.0 | 2023-05-23 | ||
Enamine | EN300-1984663-5.0g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 5g |
$2277.0 | 2023-05-23 | ||
Enamine | EN300-1984663-10.0g |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol |
2228146-54-9 | 10g |
$3376.0 | 2023-05-23 |
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol 関連文献
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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2-azido-2-(2,4-dichlorophenyl)ethan-1-olに関する追加情報
Professional Introduction to 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol (CAS No. 2228146-54-9)
2-azido-2-(2,4-dichlorophenyl)ethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228146-54-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azido-substituted alcohols, which are widely recognized for their versatile applications in synthetic chemistry and as intermediates in the development of bioactive molecules. The presence of both azido and dichlorophenyl functional groups in its molecular structure imparts unique reactivity and potential utility in various chemical transformations.
The structural framework of 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol consists of an ethanol backbone substituted with an azido group at the second carbon atom and a 2,4-dichlorophenyl moiety at the same position. This configuration makes it a valuable building block for constructing more complex pharmacophores. The azido group, characterized by its high reactivity, is frequently employed in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the molecule. On the other hand, the 2,4-dichlorophenyl group enhances lipophilicity and can serve as a recognition element in biological interactions.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol has emerged as a promising intermediate in this endeavor. Its unique structural features make it an attractive candidate for further derivatization to create molecules with potential applications in treating various diseases. For instance, studies have demonstrated its utility in generating compounds that exhibit inhibitory effects on specific enzymatic targets implicated in inflammatory and metabolic disorders.
One of the most compelling aspects of 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol is its role in facilitating transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds that are essential for constructing complex drug molecules. The azido group can undergo palladium-catalyzed coupling reactions with aryl halides or alkynes, leading to the formation of biaryl or alkyne-based structures. Such transformations have been extensively explored in the synthesis of antiviral and anticancer agents.
The dichlorophenyl substituent in 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol also contributes to its chemical versatility. The electron-withdrawing nature of chlorine atoms enhances electrophilic aromatic substitution reactions, allowing for further functionalization at the phenyl ring. This feature has been exploited in designing molecules with enhanced binding affinity to biological targets. For example, derivatives of this compound have shown promise as inhibitors of kinases and other protein tyrosine phosphatases, which are critical enzymes involved in signal transduction pathways.
Advances in computational chemistry have further accelerated the exploration of 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol as a lead compound. Molecular modeling studies have predicted its interaction with various biological receptors, providing insights into potential binding modes and drug-like properties. These computational approaches complement traditional experimental methods and have significantly reduced the time required to identify promising candidates for further optimization.
The pharmaceutical industry has also recognized the potential of 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol as a scaffold for drug discovery programs. Its ability to undergo diverse chemical modifications makes it a versatile platform for generating libraries of compounds for high-throughput screening. Several academic and industrial research groups have reported novel derivatives derived from this intermediate that exhibit interesting pharmacological activities.
In conclusion, 2-azido-2-(2,4-dichlorophenyl)ethan-1-ol (CAS No. 2228146-54-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in the development of next-generation therapeutic agents.
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